molecular formula C17H25NO7S B194441 Atropine sulfate monohydrate CAS No. 5908-99-6

Atropine sulfate monohydrate

Cat. No.: B194441
CAS No.: 5908-99-6
M. Wt: 387.4 g/mol
InChI Key: VJFQPODMEGSXHC-ZZJGABIISA-N
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Mechanism of Action

Target of Action

Atropine sulfate monohydrate primarily targets the muscarinic acetylcholine receptors (mAChR) . These receptors play a crucial role in the parasympathetic nervous system, which controls body functions such as heart rate, digestion, and salivation .

Mode of Action

Atropine acts as a competitive, reversible antagonist of muscarinic receptors . This means it competes with acetylcholine, a neurotransmitter, for the same binding sites on the muscarinic receptors . By binding to these receptors, atropine blocks the effects of acetylcholine and other choline esters .

Biochemical Pathways

Atropine’s antagonistic action on muscarinic receptors affects various biochemical pathways. For instance, in the eye, atropine induces mydriasis (pupil dilation) by blocking the contraction of the circular pupillary sphincter muscle, which is normally stimulated by acetylcholine release . This allows the radial iris dilator muscle to contract and dilate the pupil .

Pharmacokinetics

Atropine has a bioavailability of 25% . It is metabolized in the body, with more than 50% being hydrolyzed to tropine and tropic acid . The onset of action is approximately one minute , and its elimination half-life is about two hours . Atropine is excreted in the urine, with 15-50% being excreted unchanged .

Result of Action

The molecular and cellular effects of atropine’s action are diverse, depending on the specific physiological system. For example, in cardiac uses, it works as a nonselective muscarinic acetylcholinergic antagonist, increasing firing of the sinoatrial node (SA) and conduction through the atrioventricular node (AV) of the heart . It opposes the actions of the vagus nerve, blocks acetylcholine receptor sites, and decreases bronchial secretions .

Action Environment

The action, efficacy, and stability of atropine can be influenced by various environmental factors. For instance, exercise before and after intramuscular administration can decrease the clearance of atropine . Furthermore, the pH level of the environment can affect the ionization state of atropine, potentially influencing its absorption and distribution within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of atropine sulfate monohydrate typically involves the esterification of tropine with tropic acid, followed by the formation of the sulfate salt . The reaction conditions include:

    Esterification: Tropine is reacted with tropic acid in the presence of an acid catalyst to form atropine.

    Salt Formation: The resulting atropine is then treated with sulfuric acid to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced using continuous-flow synthesis, which allows for efficient and high-purity production . This method involves careful pH control and sequential liquid-liquid extractions to separate atropine from structurally similar impurities .

Properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFQPODMEGSXHC-ZZJGABIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2472-17-5, 55-48-1
Record name Atropine, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002472175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atropine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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